(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
The compound “(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and have diverse therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a compound was synthesized by filtering, washing with cold water, drying, and recrystallizing from ethanol . The yield was 80% .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum showed peaks at 3,285, 3,195 (NH/NH2), and 1,655 (amide C=O) cm−1 . The 1H NMR spectrum showed signals corresponding to the protons in the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, pyrrole-containing compounds can react with hydrazine derivatives to form pyrazolines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the melting point was found to be 170–172 °C . The mass spectrometry data showed a molecular ion peak at m/z 229 .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes involved in metabolic pathways .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and metabolism .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell growth or modulating metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s stability could be affected by exposure to light or high temperatures .
Future Directions
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQJKWWRSCXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643054 | |
Record name | (2,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-73-3 | |
Record name | (2,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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